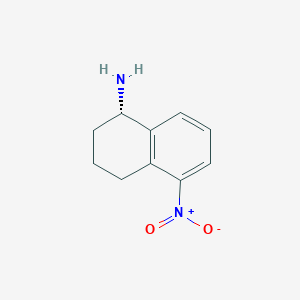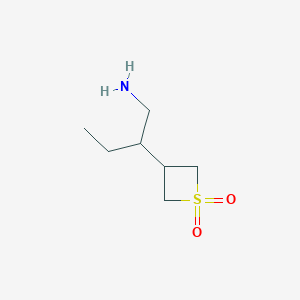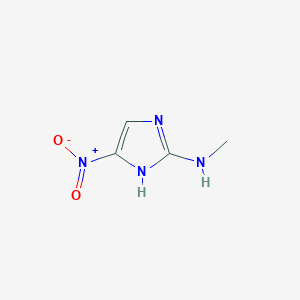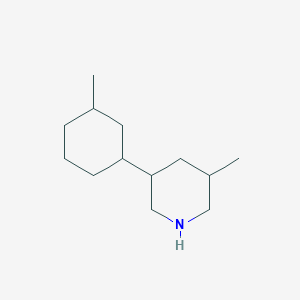
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkyl halides under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less versatile in chemical reactions.
1-Amino-2,3,4,5-tetrahydronaphthalene:
5-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but different position of the amine group, leading to different chemical and biological properties.
Uniqueness
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both nitro and amine groups in specific positions on the tetrahydronaphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h2-3,6,9H,1,4-5,11H2/t9-/m0/s1 |
Clé InChI |
CFQUNEMTUSTEBY-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)

![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)


![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)


![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)

![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
